molecular formula C7H10O4 B14153511 2-Ethyl-3-methylfumaric acid CAS No. 41654-09-5

2-Ethyl-3-methylfumaric acid

Cat. No.: B14153511
CAS No.: 41654-09-5
M. Wt: 158.15 g/mol
InChI Key: HVZKWAQLXHTHSG-SNAWJCMRSA-N
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Description

2-Ethyl-3-methylfumaric acid is an organic compound with the molecular formula C7H10O4 It is a derivative of fumaric acid, characterized by the presence of ethyl and methyl groups attached to the fumaric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-methylfumaric acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the use of maleic anhydride as a starting material. The maleic anhydride is first converted to maleic acid, which is then isomerized to fumaric acid. The fumaric acid undergoes further chemical modifications to introduce the ethyl and methyl groups, resulting in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylfumaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-Ethyl-3-methylfumaric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylfumaric acid involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and inflammation by influencing the activity of enzymes and signaling molecules involved in these processes. It may also interact with cellular receptors and transporters, affecting various physiological functions .

Comparison with Similar Compounds

Similar Compounds

    Fumaric Acid: The parent compound, which lacks the ethyl and methyl groups.

    Dimethyl Fumarate: A well-known derivative used in the treatment of multiple sclerosis and psoriasis.

    Maleic Acid: An isomer of fumaric acid with different chemical properties.

Uniqueness

2-Ethyl-3-methylfumaric acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

41654-09-5

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(E)-2-ethyl-3-methylbut-2-enedioic acid

InChI

InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+

InChI Key

HVZKWAQLXHTHSG-SNAWJCMRSA-N

Isomeric SMILES

CC/C(=C(/C)\C(=O)O)/C(=O)O

Canonical SMILES

CCC(=C(C)C(=O)O)C(=O)O

Origin of Product

United States

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